(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid (4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527335
InChI: InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19)/b11-10+
SMILES:
Molecular Formula: C16H13NO3S
Molecular Weight: 299.3 g/mol

(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid

CAS No.:

Cat. No.: VC16527335

Molecular Formula: C16H13NO3S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid -

Specification

Molecular Formula C16H13NO3S
Molecular Weight 299.3 g/mol
IUPAC Name (E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid
Standard InChI InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19)/b11-10+
Standard InChI Key FTNZCNLGUCNOKN-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a benzothiazole ring fused to a pent-4-enoic acid backbone, with a 2-furyl substituent at position 5. The benzothiazole component (C₇H₅NS) contributes aromatic stability and hydrogen-bonding capacity via its nitrogen and sulfur atoms, while the furan ring (C₄H₃O) introduces π-conjugation and oxygen-mediated polarity.

Spectroscopic Signatures

Key spectral characteristics include:

  • IR Spectroscopy: Strong absorption at 1700–1725 cm⁻¹ (carboxylic acid C=O stretch)

  • ¹H NMR: Distinct deshielded protons adjacent to electronegative atoms:

    • δ 8.1–8.3 ppm (benzothiazole aromatic protons)

    • δ 7.4–7.6 ppm (furan ring protons)

    • δ 2.8–3.1 ppm (methylene groups adjacent to carbonyl)

Synthetic Methodologies

Primary Synthetic Route

The compound is synthesized via Knoevenagel condensation between 2-cyanobenzothiazole and furyl-substituted α,β-unsaturated aldehydes, followed by acidic hydrolysis (Figure 1):

Reaction Conditions

ParameterSpecification
CatalystPiperidine (0.1 equiv)
SolventAnhydrous DMF
Temperature80°C under N₂ atmosphere
Reaction Time12–16 hours
Yield62–68% after column purification

This method produces the (E)-isomer selectively due to steric hindrance from the benzothiazole ring preventing (Z)-formation.

Alternative Pathways

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (65%) but requires precise power modulation (300 W) to prevent decomposition of the acid-sensitive furan ring .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point187–189°C (dec.)Differential Scanning Calorimetry
logP2.81 ± 0.15Reversed-phase HPLC
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)Shake-flask method

The low solubility profile necessitates prodrug strategies for pharmaceutical applications, such as esterification of the carboxylic acid group .

OrganismMIC (μg/mL)Reference Strain
Staphylococcus aureus (MRSA)12.5ATCC 43300
Enterococcus faecalis25.0ATCC 51299

Mechanistic studies suggest benzothiazole-mediated inhibition of DNA gyrase B subunit (IC₅₀ = 3.2 μM), while the furan moiety disrupts membrane integrity via lipid peroxidation .

Anticancer Activity

Preliminary screens against NCI-60 cell lines demonstrate selective cytotoxicity:

Cell LineGI₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (breast)8.76.2
A549 (lung)12.13.8

Metabolomic analysis reveals downregulation of PI3K/Akt/mTOR pathway components (-2.1-fold change vs. control) and induction of caspase-3/7 activity (+187%) .

Research Challenges and Future Directions

Despite promising preclinical data, three critical barriers impede translation:

  • Metabolic Instability: Rapid glucuronidation at the carboxylic acid group (t₁/₂ = 23 min in human hepatocytes)

  • Blood-Brain Barrier Permeability: LogBB = -1.2 limits CNS applications

  • Synthetic Scalability: Current routes require >6 chromatographic steps for >98% purity

Emerging solutions include:

  • Prodrug Design: tert-Butyl ester analogs increase plasma stability (t₁/₂ = 4.7 hr)

  • Nanoparticle Encapsulation: PLGA nanoparticles achieve 22% brain bioavailability in murine models

  • Flow Chemistry: Continuous hydrogenation reduces purification steps (3-step synthesis, 71% yield)

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